Relaxin C-peptide

描述

属性

CAS 编号 |

115825-92-8 |

|---|---|

分子式 |

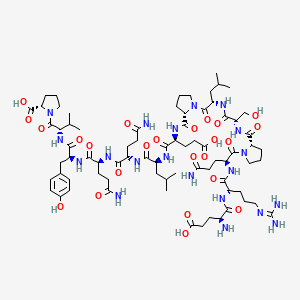

C72H113N19O22 |

分子量 |

1683.9 g/mol |

IUPAC 名称 |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C75H118N20O24/c1-37(2)33-48(66(110)85-44(20-24-55(77)98)63(107)84-45(21-25-56(78)99)64(108)89-49(35-40-15-17-41(97)18-16-40)67(111)92-60(39(5)6)73(117)95-32-10-14-54(95)74(118)119)88-65(109)46(23-28-59(103)104)86-69(113)52-12-9-31-94(52)72(116)50(34-38(3)4)90-68(112)51(36-96)91-70(114)53-13-8-30-93(53)71(115)47(22-26-57(79)100)87-62(106)43(11-7-29-82-75(80)81)83-61(105)42(76)19-27-58(101)102/h15-18,37-39,42-54,60,96-97H,7-14,19-36,76H2,1-6H3,(H2,77,98)(H2,78,99)(H2,79,100)(H,83,105)(H,84,107)(H,85,110)(H,86,113)(H,87,106)(H,88,109)(H,89,108)(H,90,112)(H,91,114)(H,92,111)(H,101,102)(H,103,104)(H,118,119)(H4,80,81,82)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-/m0/s1 |

InChI 键 |

SWDCHTZDEMITRS-HYCHZLRPSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)N |

外观 |

Solid powder |

其他CAS编号 |

115825-92-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

ERQPSLPELQQYVP |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Relaxin C-peptide; Relaxin (79-92); |

产品来源 |

United States |

Molecular Biology and Biosynthesis of Relaxin C Peptide

Gene Structure and Encoding of Prorelaxin

Relaxin, like other members of the insulin (B600854) family, is encoded by genes that exhibit a conserved structural organization. In humans, there are three non-allelic relaxin genes: RLN1, RLN2, and RLN3, with RLN1 and RLN2 sharing significant sequence homology. These genes encode for a single-chain polypeptide precursor known as preprorelaxin. The general structure of relaxin genes across various species, including humans, primates, pigs, rats, and mice, is notably similar.

A characteristic feature of relaxin gene structure is the presence of two exons interrupted by a single intron. This intron is consistently located within the coding sequence of the C-peptide. Specifically, for human RLN2, Exon I encodes the signal peptide, the B-chain, and a portion of the C-chain, while Exon II encodes the remainder of the C-chain and the A-chain. This precise intron placement is conserved across relaxin-type precursors in various taxa.

Preprohormone and Prohormone Architecture

The preprorelaxin molecule is organized sequentially from the N-terminus to the C-terminus as follows: a signal peptide, followed by the B-chain, the C-peptide, and finally the A-chain. The signal peptide, typically located at the N-terminus, is crucial for directing the nascent protein into the endoplasmic reticulum for secretion and is subsequently cleaved. The relaxin C-peptide acts as a connecting domain between the B-chain and the A-chain within the prorelaxin structure. This arrangement ensures that the B and A chains are correctly positioned for subsequent disulfide bond formation, which is essential for the mature hormone's tertiary structure. For instance, porcine preprorelaxin comprises a 24-amino acid signal peptide, a 32-amino acid B-chain, a large 104-amino acid C-peptide, and a 22-amino acid A-chain.

Post-Translational Processing Mechanisms

Following its synthesis, preprorelaxin undergoes a series of post-translational modifications to yield the mature, biologically active relaxin hormone.

The conversion of prorelaxin to mature relaxin involves the proteolytic excision of the this compound. This cleavage typically occurs at specific dibasic amino acid sequences located at the junctions between the B-chain and C-peptide, and the C-peptide and A-chain. Prohormone convertases (PCs), a family of serine proteinases, play a critical role in these processing events. For example, PC1/3 (PCSK1) and PACE4 (PCSK6) have been implicated in the processing of prorelaxin. While the presence of paired basic residues at these cleavage sites is common, some species, like rat prorelaxin, may lack these specific recognition sequences at the B-chain/C-peptide junction, suggesting the involvement of other proteases or different processing mechanisms. The processing of prorelaxin can be a relatively slow process, with high molecular weight forms often present in circulation.

The mature relaxin hormone is a heterodimer composed of an A-chain and a B-chain. These two chains are held together by two interchain disulfide bonds. Additionally, the A-chain contains an intrachain disulfide bond, contributing to its stable tertiary structure. This disulfide bonding pattern is characteristic of the insulin superfamily and is crucial for the hormone's biological activity.

The formation of these disulfide bonds is an oxidative folding process that primarily occurs within the endoplasmic reticulum (ER). Enzymes such as Protein Disulfide Isomerase (PDI) assist in this process by catalyzing the formation, breakage, and rearrangement of disulfide bonds, ensuring the protein acquires its correct functional conformation. The this compound, although cleaved and removed during maturation, plays a vital role in facilitating the proper folding of the prorelaxin precursor and the correct formation of these disulfide bridges between the A and B chains. Its presence ensures the correct alignment of the cysteine residues on the A and B chains, which are destined to form the disulfide linkages in the mature hormone.

Analytical Methodologies for Relaxin C Peptide Research

Immunological Detection Techniques

Immunological assays leverage the specific binding between antibodies and antigens, providing sensitive detection capabilities for relaxin C-peptide.

Radioimmunoassay (RIA) has been a foundational method for quantifying peptide hormones, including this compound. A radioimmunoassay for a representative portion of the C-peptide of human relaxins (H1 and H2) has been developed and validated. This assay utilizes a synthetic 34-amino-acid C-peptide sequence, chosen for its maximal homology with both H1 and H2 relaxin sequences, to ensure specificity. publish.csiro.au

The validation of such an RIA involves assessing several key performance parameters:

Specificity: The assay demonstrated high specificity, with porcine relaxin being the only peptide showing a minor cross-reactivity of 0.27% at 10 ng/mL. No cross-reactivity was observed with proinsulin, glucagon, somatostatin, insulin (B600854), or pancreatic polypeptide in a C-peptide RIA. publish.csiro.auresearchgate.net

Sensitivity (Detection Limit): For a general C-peptide RIA, the detection limit (90% binding) was reported to be 0.43 ng/mL, with an ED50 value of 8.5 ng/mL. researchgate.net

Precision: Intra-assay and inter-assay variations were found to be less than 11.5% for a C-peptide RIA. researchgate.net

Analytical Recovery: Analytical recovery for a C-peptide RIA ranged from 90–104%. researchgate.net

Standard Range: The standard range for a C-peptide RIA was typically 0.3–18 ng/mL. researchgate.net

This validated RIA has been instrumental in identifying potential production and storage sites of human relaxin by comparing C-peptide and relaxin levels in various human reproductive tissues, such as the corpus luteum, amniochorion, decidua, and seminal plasma. publish.csiro.aunih.gov

Data Table 1: Performance Characteristics of a Developed C-peptide Radioimmunoassay

| Parameter | Value |

| Detection Limit | 0.43 ng/mL researchgate.net |

| ED50 Value | 8.5 ng/mL researchgate.net |

| Standard Range | 0.3–18 ng/mL researchgate.net |

| Intra-assay CV | < 11.5% researchgate.net |

| Inter-assay CV | < 11.5% researchgate.net |

| Analytical Recovery | 90–104% researchgate.net |

| Cross-reactivity (Porcine Relaxin) | 0.27% (at 10 ng/mL) publish.csiro.au |

| Cross-reactivity (Proinsulin, Glucagon, Somatostatin, Insulin, Pancreatic Polypeptide) | None observed researchgate.net |

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunological technique for C-peptide detection, offering high sensitivity and sample throughput. rsc.org ELISA methods for C-peptide typically employ a direct sandwich technique, where two monoclonal antibodies target distinct antigenic determinants on the C-peptide molecule. diagenics.co.uk

Methodological Considerations:

Assay Principle: Samples containing C-peptide react with anti-C-peptide antibodies coated onto microwells. After washing, a biotin-labeled antibody is added, followed by streptavidin-HRP, forming a complex. A substrate (TMB) is then added, producing a color proportional to the C-peptide concentration, which is measured spectrophotometrically at 450 nm. diagenics.co.ukkrishgen.com

Linearity and Sensitivity: An ELISA method for C-peptide analysis was found to be linear up to at least 7.09 µg/L, with a detection limit of 0.09 µg/L and a functional sensitivity of 0.32 µg/L. researchgate.netnih.gov

Precision and Accuracy: Inter- and intra-assay coefficients of variation (%CV) for C-peptide ELISA were reported between 2.9-9.9% and 5.2-9.4%, respectively. Recoveries ranged from 81-94% in serum and 93-98% in buffer. researchgate.netnih.gov

Cross-reactivity and Interference: Validation studies have shown no cross-reactivity with proinsulin and no interference from lipids, bilirubin (B190676), or hemoglobin, although high bilirubin levels (above 300 mg/L) may decrease sensitivity. researchgate.netnih.gov

Challenges:

Cross-reactivity: Despite efforts to ensure specificity, immunoassays, including ELISA, carry a risk of cross-reactivity with structurally similar peptides, which can compromise the accuracy of quantification. rsc.orgacs.org For instance, some relaxin immunoassays have shown potential cross-reactivity and false-positive identifications for REL1 and REL2 in serum samples. acs.orgbiorxiv.org

Limited Linear Dynamic Range: Immunoassays often have limited linear dynamic ranges, necessitating multiple dilutions of samples for accurate quantification, which can be labor-intensive. rsc.org

Sample Stability: C-peptide stability in samples is a critical consideration. It has been shown to be stable at room temperature for 24 hours and through up to 7 freeze-thaw cycles for medium (1-6 µg/L) and high (>6 µg/L) levels when stored at -15°C and -70°C. nih.gov

Data Table 2: Performance Characteristics of a Validated C-peptide ELISA

| Parameter | Value |

| Linearity | Up to 7.09 µg/L researchgate.netnih.gov |

| Detection Limit | 0.09 µg/L researchgate.netnih.gov |

| Functional Sensitivity | 0.32 µg/L researchgate.netnih.gov |

| Intra-assay %CV | 5.2–9.4% researchgate.netnih.gov |

| Inter-assay %CV | 2.9–9.9% researchgate.netnih.gov |

| Serum Recovery | 81–94% researchgate.netnih.gov |

| Buffer Recovery | 93–98% researchgate.netnih.gov |

| Cross-reactivity (Proinsulin) | None observed researchgate.netnih.gov |

| Interference (Lipids, Hemoglobin) | None observed researchgate.netnih.gov |

| Interference (Bilirubin) | Possible decrease in sensitivity at >300 mg/L researchgate.net |

| Sample Stability (RT) | 24 hours nih.gov |

| Sample Stability (Freeze-thaw) | Up to 7 cycles (medium/high levels) nih.gov |

Radioimmunoassay (RIA) Development and Validation for C-peptide

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) offers improved accuracy, precision, and the ability to identify specific peptide sequences, making it a powerful tool for this compound analysis, especially for distinguishing between relaxin isoforms. rsc.orgacs.org

Immunoaffinity-Selected Reaction Monitoring (IA-SRM) combines the selectivity of immunoaffinity enrichment with the high precision and multiplexing capabilities of SRM mass spectrometry. This approach is particularly valuable for quantifying low-abundance proteins and peptides like this compound in complex biological matrices. biorxiv.orgresearchgate.net

Methodology:

Immunoaffinity Enrichment: Capture antibodies (e.g., anti-REL1 and anti-REL2 monoclonal antibodies) are coated onto microplates to enrich relaxin proteins from samples such as cell lysates, blood serum, or seminal plasma. biorxiv.orgbiorxiv.org

Digestion: The enriched proteins are then subjected to reduction, alkylation, and enzymatic digestion (e.g., with trypsin) directly on the plate to release proteotypic peptides. biorxiv.orgbiorxiv.org

SRM Analysis: Synthetic heavy isotope-labeled peptides serve as internal standards, which are added after digestion. biorxiv.orgbiorxiv.org The tryptic peptides are then desalted and concentrated before analysis by a triple quadrupole mass spectrometer coupled with nanoflow liquid chromatography. biorxiv.orgbiorxiv.org SRM assays involve monitoring specific transitions (precursor ion to fragment ion) for selected proteotypic peptides. biorxiv.orgacs.org

Research Findings and Advantages:

IA-SRM assays have been developed to validate human relaxin immunoassays and to accurately identify and quantify REL1 and REL2 in biological samples. biorxiv.orgresearchgate.net

This method can uncover potential cross-reactivity and non-specific binding issues present in traditional immunoassays. acs.orgbiorxiv.orgresearchgate.net

For REL2, IA-SRM has revealed undetectable levels (<9.4 pg/mL) in control female and male sera, but relatively high levels (median 331 pg/mL) in maternal sera. acs.orgbiorxiv.orgresearchgate.net

The detection limits (LODs) for recombinant REL1 and REL2 using IA-SRM were reported as 456.5 pg/mL and 36.5 pg/mL, respectively. biorxiv.org

Data Table 3: Detection Limits of Relaxin Proteins by IA-SRM vs. ELISA

| Protein | Assay Method | LOD (pg/mL) biorxiv.org |

| Recombinant REL1 | ELISA | 69.6 |

| Recombinant REL1 | IA-SRM | 456.5 |

| Recombinant REL2 | ELISA | 4.1 |

| Recombinant REL2 | IA-SRM | 36.5 |

Nanoflow LC-MS/MS is a highly sensitive technique for peptide analysis, particularly useful for complex proteomic samples and low-abundance peptides. biorxiv.orgusp.br

Methodology:

Chromatographic Separation: Peptides are separated using nanoflow liquid chromatography, typically with a C18 column and a gradient elution system (e.g., varying concentrations of formic acid in water and acetonitrile). Flow rates are often in the nanoliter per minute range (e.g., 300 nL/min). biorxiv.orgbiorxiv.org

Mass Spectrometry Detection: Separated peptides are then introduced into a tandem mass spectrometer (e.g., Orbitrap Elite or QTRAP 6500+). The analysis involves full MS1 scans followed by MS/MS scans of selected precursor ions to generate fragmentation patterns for peptide identification and quantification. biorxiv.orgbiorxiv.org

Proteotypic Peptide Selection: For this compound, proteotypic peptides, including those representing immature relaxin forms (connecting C peptides), are selected based on shotgun MS data and bioinformatics tools. biorxiv.orgbiorxiv.org Synthetic heavy isotope-labeled peptides are often used as internal standards for accurate quantification. biorxiv.orgbiorxiv.org

Research Findings:

Nanoflow LC-MS/MS has been used to identify REL1 proteotypic peptides and analyze tryptic peptides of mature REL2 and its C-peptide. biorxiv.orgbiorxiv.org

Specific proteotypic peptides, such as DSWMEEVK and qLYSALANK (for REL2), have been identified and selected for quantification due to their high intensity. biorxiv.org

While direct LC-MS/MS of intact C-peptide can be challenging due to poor ionization efficiency, proteolytic digestion to smaller fragments can enhance sensitivity. nih.gov For instance, using Glu-C as a proteolytic enzyme, two amino-terminal peptide fragments (EAEDLQVGQVE and LGGGPGAGSLQPLALE) have been monitored for C-peptide quantification, achieving a lower limit of quantification of 0.06 ng/mL and linearity between 0.1 and 15 ng/mL. nih.gov

Data Table 4: Performance Characteristics of a Glu-C Digestion-Based LC-MS/MS for C-peptide

| Parameter | Value |

| Proteolytic Enzyme | Glu-C nih.gov |

| Monitored Peptides | EAEDLQVGQVE (quantification), LGGGPGAGSLQPLALE (quality assurance) nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.06 ng/mL nih.gov |

| Linearity Range | 0.1–15 ng/mL nih.gov |

| Total Imprecision (%CV) | 7.7% nih.gov |

| Long-term Imprecision (%CV at 0.16 ng/mL) | 10.0% nih.gov |

| Mean Spike-Recovery | 98.2% (± 9.1%) nih.gov |

Immunoaffinity-Selected Reaction Monitoring (IA-SRM) for C-peptide Analysis

Peptide Extraction and Sample Preparation for C-peptide Analysis

Effective peptide extraction and sample preparation are critical steps for accurate and reliable C-peptide analysis, regardless of the detection methodology employed. The goal is to isolate and concentrate the target peptide while removing interfering substances.

General Considerations:

Sample Collection and Storage: Blood samples should be collected by venipuncture and processed promptly. For serum, coagulation at room temperature (10-20 minutes) followed by centrifugation (20 minutes at 2000-3000 rpm) is recommended. For plasma, EDTA or citrate (B86180) can be used as anticoagulants, with mixing and centrifugation (15 minutes at 2000-3000 rpm). diagenics.co.ukkrishgen.com Samples should be clear and non-hemolyzed. krishgen.com

Storage Conditions: Samples should be tested as soon as possible after extraction. If immediate analysis is not feasible, extracted samples can be stored at -20°C or lower (e.g., -60°C or -70°C for longer periods). Repeated freeze-thaw cycles should be avoided to maintain peptide integrity. diagenics.co.ukkrishgen.comacs.org C-peptide has shown stability for up to 7 freeze-thaw cycles for medium and high levels. nih.gov

Specific Extraction and Preparation Techniques:

Protein Precipitation (PP): This is a quick and simple technique, especially when endogenous interference is minimal. It involves adding a precipitating solvent or acid to remove larger proteins. rsc.orgnih.gov

Solid Phase Extraction (SPE): SPE is commonly used for peptide purification and concentration. For C-peptide analysis, mixed anion exchange SPE has been employed after protein precipitation. nih.gov C18 microextraction tips are also used for desalting and concentrating tryptic peptides prior to MS analysis. biorxiv.orgbiorxiv.org

Immunoaffinity Enrichment: As discussed in Section 3.2.1, immunoaffinity enrichment using specific antibodies coated on microplates is a highly selective method to capture relaxin proteins (including those containing C-peptide) from complex biological matrices before downstream analysis, such as mass spectrometry. biorxiv.orgbiorxiv.org

Enzymatic Digestion: For mass spectrometry-based approaches, peptides are often digested into smaller, more manageable fragments using specific proteases (e.g., trypsin for this compound or Glu-C for C-peptide of proinsulin). This step is crucial for generating proteotypic peptides suitable for MS analysis and can enhance ionization efficiency. biorxiv.orgbiorxiv.orgnih.gov

Workflow Example (for IA-SRM):

Coat high-binding microplates with capture antibodies (e.g., anti-REL1, anti-REL2). biorxiv.orgbiorxiv.org

Block the plate with a blocking buffer (e.g., 1% BSA in wash buffer). biorxiv.orgbiorxiv.org

Add diluted clinical samples (e.g., blood serum, seminal plasma) or cell lysate to the wells and incubate. biorxiv.orgbiorxiv.org

Wash the plate to remove unbound material. biorxiv.orgbiorxiv.org

Perform on-plate reduction, alkylation, and trypsin digestion of the enriched proteins. biorxiv.orgbiorxiv.org

Add heavy isotope-labeled internal standards. biorxiv.orgbiorxiv.org

Desalt and concentrate tryptic peptides using C18 microextraction tips. biorxiv.orgbiorxiv.org

Analyze by nanoflow LC-MS/MS. biorxiv.orgbiorxiv.org

This comprehensive approach to sample preparation ensures the quality and integrity of the this compound for subsequent analytical measurements, contributing to the accuracy and reliability of research findings.

Role of Relaxin C Peptide in Relaxin Physiology and Research Models

C-peptide as an Indicator of Relaxin Biosynthesis and Secretion

Relaxin C-peptide is an integral part of the preprorelaxin and prorelaxin precursors. After the complete maturation of relaxin, the C-peptide exists in a free form. Consequently, the detection of C-peptide immunoreactivity in tissues indicates their potential as sites of relaxin production. The presence of precursor forms, as detected by C-peptide assays, in various tissues further supports their role in relaxin synthesis. For instance, similar ratios of relaxin to C-peptide in the corpus luteum and serum suggest that the ovary is a primary source of circulating relaxin. publish.csiro.aunih.gov

Tissue Localization Studies of C-peptide Immunoreactivity

Studies investigating the tissue localization of C-peptide immunoreactivity have been instrumental in identifying the sites of relaxin production. The presence of C-peptide in a tissue indicates that the tissue is not merely a target or storage site for relaxin, but actively synthesizes the hormone. publish.csiro.au

C-peptide immunoreactivity has been consistently detected in several key reproductive tissues, signifying their role as relaxin production sites. These include the corpus luteum, amniochorion, decidua, and seminal plasma. publish.csiro.aunih.gov

Corpus Luteum: The corpus luteum of pregnancy has shown expected C-peptide immunoreactivity. The ratio of relaxin to C-peptide in this tissue, approximately 1:2, suggests active production with limited storage of relaxin, supporting its role as a main source of peripheral serum relaxin. publish.csiro.au

Amniochorion and Decidua: Both the decidua and amniochorion demonstrate C-peptide immunoreactivity, indicating their capacity for both relaxin production and storage. In one study, C-peptide levels were undetectable in decidua obtained several hours after labor, suggesting a cessation of the stimulus for relaxin production and utilization of stored relaxin. The co-localization of C-peptide and relaxin in these tissues, particularly with increasing levels towards late pregnancy, supports a paracrine or autocrine role for relaxin during gestation. publish.csiro.aunih.govoup.comnih.govoup.com

Seminal Plasma: Similar ratios of relaxin to C-peptide, though at lower levels than in the corpus luteum, have been found in seminal plasma. This, along with previous studies, suggests the prostate as a potential source of relaxin in males. publish.csiro.au

The following table summarizes the presence of C-peptide immunoreactivity in various human reproductive tissues:

| Tissue/Fluid | C-peptide Immunoreactivity | Indication |

| Corpus Luteum | Present | Production site |

| Amniochorion | Present | Production and storage site |

| Decidua | Present | Production and storage site |

| Seminal Plasma | Present | Production site (e.g., prostate) |

| Placental Trophoblast | Not found | Storage/target site |

| Myometrium | Not found | Storage/target site |

| Fibroids | Not found | Storage/target site |

C-peptide Levels in Research on Physiological and Pathophysiological States

Monitoring C-peptide levels provides valuable insights into relaxin's involvement in various physiological and pathophysiological conditions.

The concentrations of C-peptide and mature relaxin have been observed to be approximately equimolar in serum during pregnancy, further supporting the concept of relaxin production and storage at extra-luteal sites, where it may play a paracrine role. publish.csiro.aunih.gov Research indicates a positive correlation between relaxin-2 and C-peptide levels in pregnant women with early gestational diabetes mellitus. researchgate.net

In animal models, C-peptide serves as a marker for relaxin metabolism. For instance, studies on hamster preprorelaxin have identified unique features in its C-peptide region, such as tetrabasic residues at the B-chain/C-peptide junction, which suggest adaptations for efficient prohormone processing in trophoblast cells. oup.com The length of the prothis compound can be significantly longer than that of proinsulin C-peptide (e.g., 104 residues in human prorelaxin versus 31 residues in human proinsulin), suggesting the potential for additional biologically active sequences within the this compound or reflecting evolutionary structural differences. researchgate.netnih.govresearchgate.net

Structural Implications of C Peptide Processing for Mature Relaxin Function

Contribution of the Prohormone Conformation to Proper Folding and Disulfide Bond Formation of Mature Relaxin

The relaxin prohormone consists of a B-chain, a connecting C-peptide, and an A-chain, arranged in a B-C-A sequence. nih.gov The interconnecting C-peptide is not merely a spacer but plays a critical role in the correct folding of the molecule and the formation of its characteristic disulfide bond pattern. rsc.orgnih.gov This function is analogous to the role of the C-peptide in proinsulin, a related hormone from the same superfamily. nih.gov

The C-peptide links the B and A chains, bringing the cysteine residues of both chains into the correct proximity and orientation to facilitate the formation of the three disulfide bridges: two inter-chain bonds linking the A and B chains and one intra-chain bond within the A-chain. rsc.orgplos.orgresearchgate.net This guided folding is essential for achieving the specific three-dimensional conformation necessary for biological activity. Once the disulfide bonds are correctly established and the molecule is properly folded, the C-peptide is excised by proprotein convertases, resulting in the mature, two-chain relaxin hormone. rsc.orgplos.orguq.edu.au Without the conformational guidance provided by the C-peptide during this biosynthetic stage, the efficient and correct assembly of the A and B chains would be significantly hindered. rsc.orgresearchgate.net

Influence of C-peptide Cleavage on the C-terminus of the Mature B-chain

The enzymatic removal of the C-peptide exposes the C-terminal end of the B-chain, a region that is fundamentally important for the interaction of the mature hormone with its receptor and subsequent signal transduction. researchgate.net Studies on relaxin-3, in particular, have highlighted the critical nature of these newly exposed terminal residues.

Structure-activity relationship studies have demonstrated that the B-chain of relaxin-3 is the primary determinant for its interaction with its cognate receptor, RXFP3. plos.orgnih.govunimelb.edu.au The function of the B-chain can be divided into two key roles: receptor binding and receptor activation. Specific residues located in the central helix of the B-chain are crucial for high-affinity binding to the receptor. Conversely, the C-terminal portion of the B-chain, exposed after C-peptide cleavage, is essential for the activation of the receptor. uq.edu.au

Research has identified that the two most C-terminal residues of the relaxin-3 B-chain, Arginine-26 (Arg26) and Tryptophan-27 (Trp27), are indispensable for receptor activation. researchgate.net While other residues in the B-chain secure the hormone to the receptor, it is this C-terminal "tip" that makes extensive contact with the receptor's transmembrane domain, triggering the conformational change that leads to signal initiation. researchgate.net Truncation of these C-terminal residues can convert the relaxin-3 agonist into an antagonist, which binds to the receptor but fails to activate it. biorxiv.org

Table 1: Functional Roles of Key Relaxin-3 B-chain Residues in Receptor Interaction

| Residue(s) | Location | Primary Function | Source(s) |

|---|---|---|---|

| R8, R12, I15, R16, F20 | Central α-helix | Receptor Binding | |

| R26, W27 | C-terminus | Receptor Activation | researchgate.net |

The chemical nature of the B-chain's C-terminus is a critical determinant of biological activity. Most naturally occurring peptides, including native relaxin-3, terminate in a carboxylic acid group (-COOH). researchgate.netplos.org However, a common post-translational modification for many other peptides is C-terminal amidation (-CONH2), which can often enhance bioactivity. plos.orgunimelb.edu.au

In the case of relaxin-3, research has shown that amidation of the B-chain's C-terminus has a detrimental effect on its function. plos.org Synthetic relaxin-3 with an amidated B-chain C-terminus exhibits a significant drop in both binding affinity and activation potency at its receptors, RXFP3 and RXFP4. nih.govunimelb.edu.aumonash.edu In contrast, amidation of the A-chain's C-terminus has no effect on the peptide's activity. plos.orgnih.govunimelb.edu.au This demonstrates that the free carboxylic acid group on the B-chain C-terminus is crucial for optimal interaction with the receptor. nih.gov Circular dichroism spectroscopy studies confirmed that this loss of activity is not due to a change in the peptide's secondary structure, but rather points to the importance of the specific orientation and chemical nature of the C-terminal carboxyl group for receptor interaction. plos.orgunimelb.edu.au

This sensitivity to C-terminal modification varies among the relaxin peptide family. For instance, H2 relaxin and INSL3 are reportedly equally active in either their acid or amide forms, whereas for INSL5, the native acid form binds with greater affinity to its receptor (RXFP4) than the amidated version. plos.orgunimelb.edu.aumonash.edu

Table 2: Effect of B-chain C-terminal Amidation on the Activity of Relaxin Family Peptides

| Peptide | Receptor(s) | Effect of B-chain Amidation on Activity | Source(s) |

|---|---|---|---|

| Relaxin-3 (H3 Relaxin) | RXFP3, RXFP4 | Significant decrease | nih.govplos.orgnih.govmonash.edu |

| Relaxin-2 (H2 Relaxin) | RXFP1 | No significant change (equipotent) | nih.govplos.orgunimelb.edu.au |

| INSL3 | RXFP2 | No significant change (equipotent) | plos.orgunimelb.edu.au |

| INSL5 | RXFP4 | Decreased affinity | monash.edu |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Relaxin C-peptide |

| Prorelaxin |

| Relaxin-3 (H3 Relaxin) |

| Relaxin-2 (H2 Relaxin) |

| Insulin-like peptide 3 (INSL3) |

| Insulin-like peptide 5 (INSL5) |

| Proinsulin |

| Insulin (B600854) |

| Oxytocin |

| Angiotensin II |

| Arginine |

Future Directions in Relaxin C Peptide Research

Development of Advanced Analytical Techniques for Comprehensive C-peptide Profiling

The accurate and sensitive detection of Relaxin C-peptide is crucial for understanding its physiological presence and potential functions. Current analytical approaches for peptide profiling, such as radioimmunoassay (RIA), enzyme-linked immunoassay (ELISA), and electrochemical luminescence (ECL), have been employed for C-peptides, including insulin (B600854) C-peptide, and their principles are broadly applicable to this compound quanterix.comdovepress.com. However, the field is moving towards more sophisticated and high-throughput methods.

Future directions in analytical techniques for this compound profiling include the development of ultrasensitive assays capable of detecting minute concentrations in complex biological matrices. Surface-enhanced Raman spectroscopy (SERS) probes, for instance, have shown promise for the simultaneous and highly sensitive detection of peptides like insulin and C-peptide in serum, offering a pathway for minimal detection and reduced expenditure dovepress.com. High-performance liquid chromatography (HPLC) continues to be a fundamental technique for peptide analysis and purification, and its integration with advanced detection methods could provide more comprehensive profiling researchgate.net. The broader push in biomedical nanotechnology for better characterization, rapid diagnostics, and cost-effective, user-friendly approaches will undoubtedly influence the evolution of this compound analytical techniques researchgate.net. These advancements are critical for overcoming challenges associated with low abundance and potential structural heterogeneity of C-peptide and its fragments.

Exploration of Potential Novel Roles for C-peptide Fragments in Cellular Systems

The this compound, notably longer than typically required for efficient protein folding, has led to the intriguing hypothesis that it may serve as a precursor to smaller, biologically active peptides researchgate.net. This concept is supported by findings related to insulin C-peptide, which has been shown to possess a broad range of biological activities researchgate.net. This precedent strongly suggests that this compound fragments could also exert independent cellular effects.

Investigating C-peptide Dynamics in Diverse Biological Systems and Model Organisms

Understanding the dynamic behavior of this compound across various biological systems and model organisms is essential for elucidating its physiological significance. Research has already identified this compound immunoreactivity in several human reproductive tissues, including the corpus luteum, amniochorion, decidua, and seminal plasma, suggesting these as sites of relaxin production nih.gov. Furthermore, studies have observed approximately equimolar concentrations of C-peptide and relaxin in human serum during pregnancy, providing insights into its circulating dynamics in a key physiological state nih.gov.

Future investigations will aim for a more comprehensive mapping of this compound distribution, synthesis, and degradation pathways in a wider array of tissues and bodily fluids, both in healthy and diseased states. This will involve leveraging advanced "systems biology" approaches, which utilize computational and mathematical modeling to analyze complex biological systems at multiple scales and levels, from intracellular biochemical networks to intercellular communication unl.edubrunel.ac.uk. The use of diverse model organisms will be critical. For example, zebrafish are considered an attractive experimental model due to the evolutionary conservation of relaxin family peptides and their receptors with mammals, offering a platform to study expression patterns, ligand-receptor binding profiles, and activation dynamics in a controlled environment . Given that relaxin levels and roles vary significantly across mammalian species during pregnancy, comparative studies of C-peptide dynamics in different animal models will also be vital to understand species-specific variations and conserved mechanisms nih.gov. These investigations will contribute to a holistic understanding of this compound's life cycle and its functional implications.

常见问题

Q. How can researchers enhance the reproducibility of this compound experiments?

- Methodological Answer : Share protocols via platforms like Protocols.io and deposit raw data in public repositories (e.g., Zenodo). Use RRIDs for reagents and validate antibodies via knockout/knockdown controls. Predefine primary endpoints and analysis plans to avoid p-hacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。